

# A Head-to-Head Comparison of the Metabolic Effects of Stevia and Erythritol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The increasing global prevalence of metabolic disorders such as obesity and type 2 diabetes has intensified the search for sugar substitutes that can provide sweetness without the adverse metabolic consequences of sucrose. Among the most popular natural non-nutritive sweeteners are stevia and erythritol. This guide provides an objective, data-driven comparison of their metabolic effects, drawing from peer-reviewed experimental studies.

## Glycemic and Insulinemic Response

A primary appeal of stevia and erythritol is their minimal impact on blood glucose and insulin levels, making them suitable for individuals with glycemic control issues.

Pure stevia extracts, composed of steviol glycosides, and pure erythritol both have a glycemic index of zero.<sup>[1][2]</sup> Human clinical trials have consistently demonstrated that neither sweetener significantly raises blood sugar or insulin levels.<sup>[3][4]</sup> One crossover trial involving 30 adults found a 0 mg/dL change in 2-hour glucose levels after the consumption of steviol glycosides.<sup>[3]</sup> In a study with individuals exhibiting glucose intolerance, consumption of rebaudioside A (a steviol glycoside) and erythritol for two weeks did not significantly alter glucose homeostasis.

While both are generally considered non-glycemic, some studies suggest subtle differences. Erythritol, when consumed with carbohydrates, may cause a transient and minimal increase in blood glucose, on the order of 2–4 mg/dL.<sup>[3]</sup> In contrast, stevia generally shows no measurable effect on blood glucose levels.<sup>[3]</sup> Furthermore, some research indicates that stevia may even

have a beneficial role in glucose regulation by reducing postprandial blood glucose and insulin levels compared to sucrose.

## Quantitative Comparison of Glycemic and Insulinemic Responses

Parameter	Stevia (Rebaudioside A)	Erythritol	Sucrose (for comparison)	Study Reference
Glycemic Index	0	0	~65	[1][2]
Insulinemic Index	Minimal/None	Minimal/None	Induces significant insulin response	[3]
Change in 2-hour postprandial glucose (mg/dL)	0	+3 (with 50g starch)	Significant increase	[3]
Fasting Blood Glucose (mg/dL) - 2-week study in individuals with glucose intolerance	102.56 ± 10.72 (baseline) vs. 101.32 ± 9.20 (after 2 weeks)	Not directly compared in this study	N/A	
2-hour Plasma Glucose (mg/dL) - 2-week study in individuals with glucose intolerance	154.92 ± 54.53 (baseline) vs. 141.92 ± 42.22 (after 2 weeks)	Not directly compared in this study	N/A	
Fasting Insulin (μU/mL) - 2-week study in individuals with glucose intolerance	7.56 ± 4.29 (baseline) vs. 7.20 ± 5.12 (after 2 weeks)	Not directly compared in this study	N/A	

## Impact on the Gut Microbiome

The interaction of non-nutritive sweeteners with the gut microbiota is an area of growing research interest, as alterations in the microbiome can have far-reaching metabolic consequences.

The metabolism of stevia is intrinsically linked to the gut microbiota. Steviol glycosides are not absorbed in the upper gastrointestinal tract and pass intact to the colon, where gut bacteria hydrolyze them into steviol.<sup>[5]</sup> This steviol is then absorbed. The impact of stevia on the composition of the gut microbiome is still under investigation, with some studies reporting no significant changes in overall microbial community structure, while others have noted alterations in specific bacterial taxa.<sup>[6][7]</sup> For instance, one study found no significant differences in the overall community composition after 12 weeks of daily stevia consumption.<sup>[6]</sup>

In contrast, the majority of ingested erythritol (approximately 90%) is rapidly absorbed in the small intestine and excreted unchanged in the urine.<sup>[8]</sup> Consequently, only a small fraction reaches the large intestine where the bulk of the gut microbiota resides. This physiological characteristic suggests a minimal impact of erythritol on the gut microbiome. While some in vitro studies have suggested that erythritol is not fermented by gut bacteria, other research indicates the potential for a minor degree of fermentation and a subsequent increase in the production of short-chain fatty acids like butyrate.

## Comparative Effects on Gut Microbiota

Aspect	Stevia	Erythritol	Study Reference
Metabolism by Gut Microbiota	Steviol glycosides are hydrolyzed to steviol by colonic bacteria.	Minimal interaction; small unabsorbed portion reaches the colon.	<a href="#">[5]</a> <a href="#">[8]</a>
Impact on Microbiome Composition	Mixed findings; some studies show no significant overall change, others suggest alterations in specific taxa.	Generally considered to have a minimal impact due to high absorption in the small intestine.	<a href="#">[6]</a> <a href="#">[7]</a>
Production of Short-Chain Fatty Acids (SCFAs)	Dependent on the specific changes in microbiota composition.	Some in vitro evidence suggests a potential for increased butyrate production from the small unabsorbed fraction.	

## Caloric Impact and Weight Management

Both stevia and erythritol are valued for their low caloric content, which can be beneficial for weight management strategies.

Stevia is a non-nutritive sweetener, meaning it is virtually calorie-free.[\[1\]](#) Erythritol contains approximately 0.2 calories per gram, which is significantly lower than the 4 calories per gram found in sucrose.[\[1\]](#)

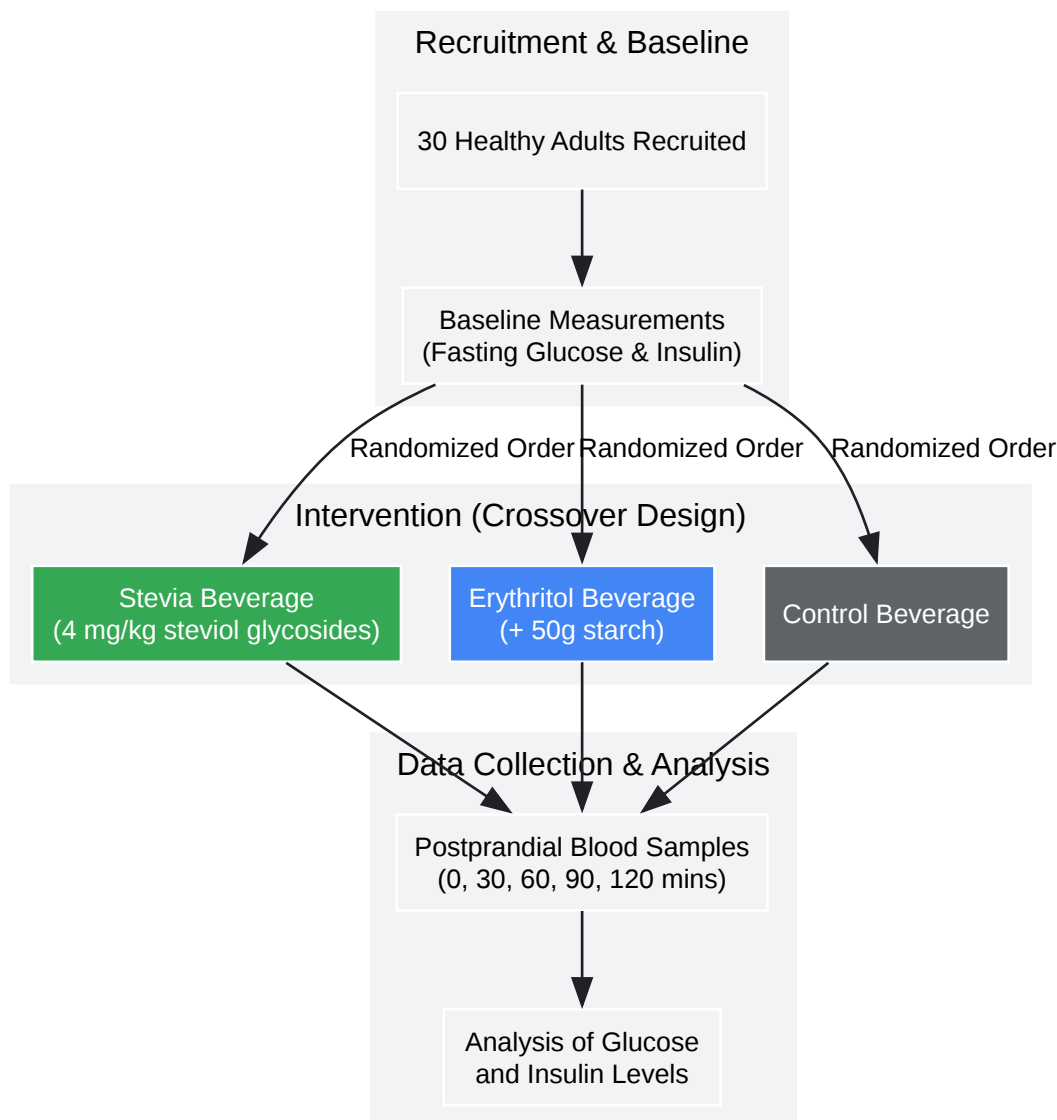
A 12-week randomized controlled trial investigating the effects of daily stevia consumption found that the stevia group maintained their body weight, whereas the control group showed a significant increase.

## Experimental Protocols

## Study 1: Glycemic and Insulin Responses to Stevia and Erythritol

- Objective: To compare the acute effects of stevia and erythritol on postprandial glucose and insulin levels.
- Design: A randomized, controlled, crossover trial.
- Participants: 30 healthy adults.
- Intervention: Participants consumed beverages sweetened with either 4 mg/kg body weight of steviol glycosides, erythritol with 50g of starch, or a control beverage.
- Outcome Measures: Blood glucose and insulin levels were measured at baseline and at various time points up to 2 hours post-consumption.
- Reference:[\[3\]](#)

## Experimental Workflow: Glycemic Response Study



[Click to download full resolution via product page](#)

*Experimental Workflow for a Glycemic Response Study*

## Study 2: Long-term Stevia Consumption and Gut Microbiota

- Objective: To investigate the impact of regular stevia consumption on the human gut microbiota.
- Design: A 12-week randomized controlled open-label trial.

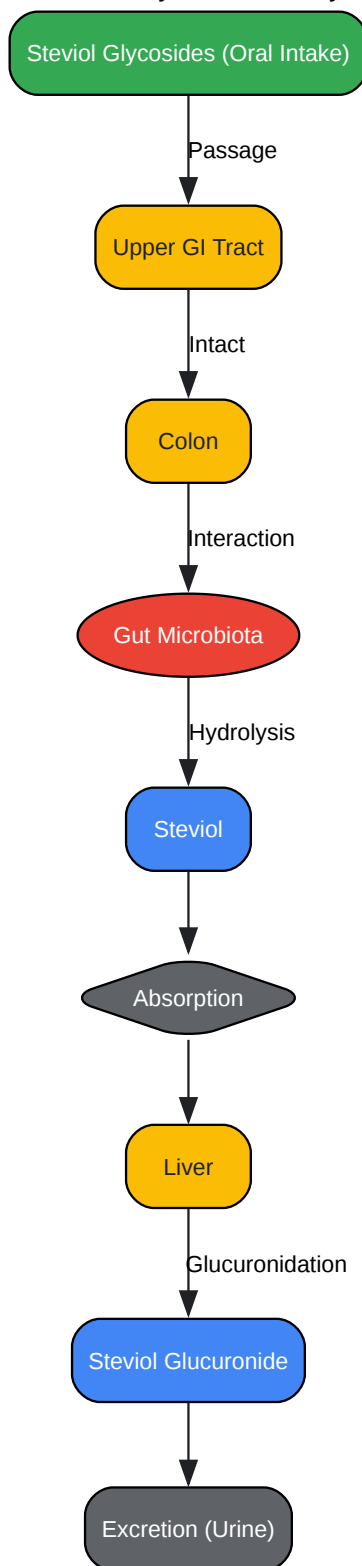
- Participants: Healthy individuals.
- Intervention: Daily consumption of stevia at doses simulating regular intake.
- Outcome Measures: Fecal samples were collected at baseline, 6 weeks, and 12 weeks for 16S rRNA gene sequencing to analyze the gut microbiota composition.
- Reference:[6]

## Metabolic Pathways

### Stevia Metabolism

Steviol glycosides are not metabolized in the upper gastrointestinal tract. In the colon, gut bacteria hydrolyze them to steviol, which is then absorbed and undergoes glucuronidation in the liver before being excreted in the urine.

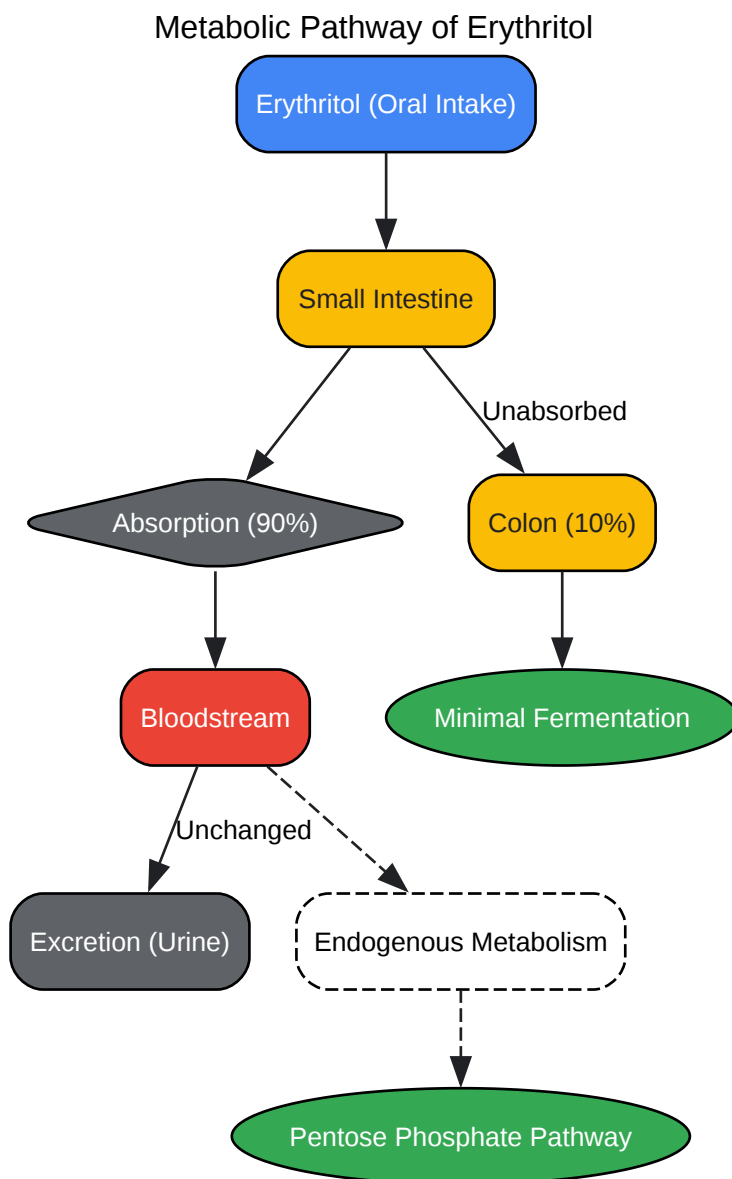
## Metabolic Pathway of Steviol Glycosides

[Click to download full resolution via product page](#)*Metabolism of Steviol Glycosides*



## Erythritol Metabolism

Erythritol is primarily absorbed in the small intestine and excreted unchanged in the urine. A minor endogenous metabolic pathway involves the pentose phosphate pathway.



[Click to download full resolution via product page](#)

*Metabolism of Erythritol*

## Conclusion

Both stevia and erythritol are effective non-nutritive sweeteners with minimal impact on glycemic control. Stevia's metabolism is dependent on the gut microbiota, and its effects on the microbiome's composition are still being elucidated. Erythritol largely bypasses the gut microbiota due to its efficient absorption in the small intestine. For applications where gut microbiome interactions are a critical consideration, these differences are important. Further long-term, direct comparative studies in diverse human populations will be valuable to fully delineate the subtle metabolic distinctions between these two popular sugar substitutes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Stevia vs. Erythritol: Nutrients, Benefits, Downsides [healthline.com]
- 2. eurekahealth.com [eurekahealth.com]
- 3. Glycemic Effects of Rebaudioside A and Erythritol in People with Glucose Intolerance [e-dmj.org]
- 4. Metabolism [purecircle.com]
- 5. news-medical.net [news-medical.net]
- 6. newatlas.com [newatlas.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Comparison of the Metabolic Effects of Stevia and Erythritol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7908634#head-to-head-comparison-of-the-metabolic-effects-of-stevia-and-erythritol]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)